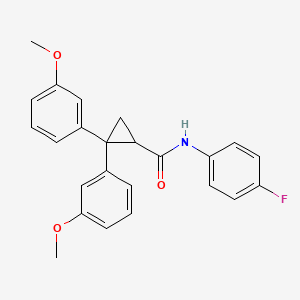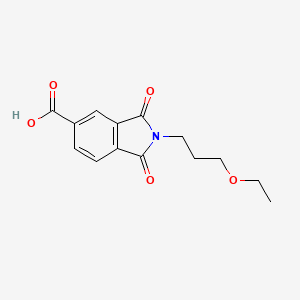
N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide, also known as BDP-9066, is a cyclopropane carboxamide compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide is not fully understood, but it is believed to act on the endocannabinoid system. This system plays a role in regulating various physiological processes such as pain, inflammation, and appetite. This compound is thought to modulate the activity of the endocannabinoid system by binding to cannabinoid receptors, which may result in its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound may have anti-tumor effects by inducing apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and pain in animal models of arthritis. Additionally, this compound has been evaluated for its potential to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide in lab experiments is its high potency and selectivity for cannabinoid receptors. This allows for more precise targeting of the endocannabinoid system and reduces the potential for off-target effects. However, one limitation is the lack of information regarding its pharmacokinetics and toxicity, which may affect its suitability for use in clinical trials.
Orientations Futures
Further research is needed to fully understand the mechanism of action of N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide and its potential therapeutic applications. Studies are needed to evaluate its pharmacokinetics and toxicity, as well as its efficacy in clinical trials. Additionally, future research may focus on developing derivatives of this compound with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide involves the reaction of 4-fluoroaniline with 3-methoxybenzaldehyde in the presence of sodium hydride to form N-(4-fluorophenyl)-3-methoxybenzamide. This intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of triethylamine to yield the final product, this compound.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has been evaluated for its anti-tumor properties, as well as its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, studies have shown that this compound may have anti-inflammatory and analgesic effects.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO3/c1-28-20-7-3-5-16(13-20)24(17-6-4-8-21(14-17)29-2)15-22(24)23(27)26-19-11-9-18(25)10-12-19/h3-14,22H,15H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALDHDPJGYYZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CC2C(=O)NC3=CC=C(C=C3)F)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N'-[methoxy(phenyl)acetyl]benzohydrazide](/img/structure/B4966210.png)


![3-allyl-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966222.png)
![3'-{[(4-nitrophenyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B4966229.png)
![N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4966232.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide](/img/structure/B4966236.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4966243.png)

![propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B4966262.png)
![methyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-L-isoleucinate](/img/structure/B4966270.png)
![ethyl 6-methyl-2-{[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4966282.png)
![3-[(2-bromo-4-nitrophenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4966290.png)
